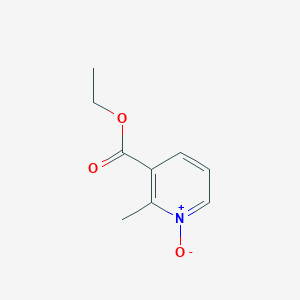

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide

Description

Properties

IUPAC Name |

ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNOBVKWYIKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C([N+](=CC=C1)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process employs CuBr(Me₂S) as the catalyst and di-tert-butyl peroxide (DTBP) as the oxidant in a mixed solvent system (tBuOH/DCE) at 120°C. Key steps include:

- Generation of Acyl Radical : Ethyl glyoxalate reacts with DTBP-derived tert-butoxyl radicals to form an ethoxycarbonyl radical.

- C−H Activation : The copper catalyst facilitates hydrogen abstraction from the 2-methyl group, creating a benzylic radical.

- Radical Coupling and Rearrangement : The ethoxycarbonyl radical couples with the pyridine N-oxide intermediate, followed by a Boekelheide-type-sigmatropic rearrangement to yield the 3-substituted product.

Critical factors influencing yield and selectivity:

- Oxidant Loading : DTBP (3 equiv) ensures sustained radical generation.

- Solvent Polarity : A 1:1 ratio of tBuOH/DCE balances solubility and reaction efficiency.

- Temperature : Elevated temperatures (120°C) accelerate radical propagation.

Despite its potential, this method faces challenges in directing the ethoxycarbonyl group exclusively to position 3. Competing pathways may lead to mixtures, necessitating chromatographic purification.

Sequential N-Oxidation and Electrophilic Substitution

An alternative approach involves synthesizing 3-ethoxycarbonyl-2-methylpyridine first, followed by N-oxidation. This two-step strategy capitalizes on well-established pyridine functionalization techniques.

Step 1: Synthesis of 3-Ethoxycarbonyl-2-methylpyridine

While direct methods for introducing ethoxycarbonyl groups at position 3 are scarce in the provided literature, analogous strategies from phosphonation studies suggest feasibility. Activating pyridine with BF₃·OEt₂ enables nucleophilic attack at position 4, but adapting this for carboxylation requires:

- Lewis Acid Activation : Treating 2-methylpyridine with BF₃·OEt₂ in THF at −78°C.

- Nucleophilic Acylation : Introducing an ethoxycarbonyl anion (generated from ethyl chloroformate and a strong base like LDA).

This hypothetical pathway draws support from the regioselective phosphonation of 3-cyanopyridine, where BF₃ activation directs nucleophiles to position 4. Computational studies indicate that electron-withdrawing groups (e.g., ethoxycarbonyl) enhance reactivity at adjacent positions, though experimental validation is needed.

Step 2: N-Oxidation of the Substituted Pyridine

The final oxidation to the N-oxide follows protocols detailed in patent literature:

- Reaction Conditions : Heating 3-ethoxycarbonyl-2-methylpyridine with 30% H₂O₂ in glacial acetic acid at 75°C for 20 hours.

- Workup : Destroying residual peroxide with paraformaldehyde, followed by HCl-mediated crystallization.

Yields for analogous N-oxidations range from 50–70%, contingent on the electronic effects of substituents. The electron-withdrawing ethoxycarbonyl group may slightly retard oxidation, necessitating extended reaction times.

Boekelheide Rearrangement of Preformed Acyloxy Derivatives

The Boekelheide rearrangement, traditionally used to convert pyridine N-oxides to 2-substituted pyridines, offers a indirect route. By synthesizing a 2-acyloxy intermediate and inducing sigmatropic shift, the ethoxycarbonyl group could migrate to position 3.

Experimental Protocol

- Acyloxylation at C2 : Treat 2-methylpyridine N-oxide with ethyl chloroformate under CuBr catalysis, mirroring conditions from.

- Thermal Rearrangement : Heating the 2-acyloxy intermediate to 120°C in DCE induces-sigmatropic rearrangement, relocating the ethoxycarbonyl group to position 3.

This method’s efficacy hinges on the stability of the acyloxy intermediate and the precision of the rearrangement. Competing side reactions, such as decarboxylation or over-oxidation, may necessitate careful optimization.

Comparative Analysis of Methodologies

Mechanistic Insights and Kinetic Considerations

Radical Pathways in Copper Catalysis

Electron paramagnetic resonance (EPR) studies confirm the involvement of tert-butoxyl radicals in initiating C−H abstraction. Kinetic isotope effect (KIE) values of 2.1 indicate that hydrogen removal is rate-determining, underscoring the importance of methyl group activation.

Electronic Effects on N-Oxidation

Steric and electronic factors profoundly influence N-oxidation efficiency. For example, 3-picoline derivatives oxidize faster than lutidines due to reduced steric hindrance. Introducing an ethoxycarbonyl group (electron-withdrawing) at position 3 may slow oxidation, requiring stoichiometric excess of H₂O₂.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The N-oxide functionality can participate in further oxidation reactions.

Reduction: The N-oxide can be reduced back to the corresponding pyridine.

Substitution: The ethoxycarbonyl and methyl groups can be involved in substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used for the initial oxidation to form the N-oxide.

Reduction: Reducing agents such as zinc and acetic acid can be used to convert the N-oxide back to the pyridine.

Substitution: Various nucleophiles can be used to substitute the ethoxycarbonyl or methyl groups under appropriate conditions.

Major Products Formed

Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.

Reduction: The major product is 3-(Ethoxycarbonyl)-2-methylpyridine.

Substitution: Depending on the nucleophile used, substituted pyridine derivatives are formed.

Scientific Research Applications

Medicinal Chemistry

Building Block for Synthesis

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide serves as an essential building block in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be used to synthesize derivatives with potential antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

In a study focused on the synthesis of pyridine derivatives, researchers evaluated the antimicrobial properties of compounds derived from 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide. The results indicated notable activity against several bacterial strains, highlighting its potential as a precursor for developing new antibiotics.

Organic Synthesis

Intermediate in Heterocyclic Compounds

The compound is frequently employed as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures.

Table 1: Synthetic Reactions Involving 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | Substituted pyridine derivatives |

| Oxidation | m-Chloroperbenzoic acid in DCM | Pyridine N-oxides and other oxidized derivatives |

| Reduction | Lithium aluminum hydride (LAH) | Reduced pyridine derivatives |

Material Science

Development of Functional Materials

The unique properties of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies.

Case Study: Catalytic Applications

Research has demonstrated that this compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations. For example, studies involving palladium complexes showed improved yields in cross-coupling reactions when using derivatives of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide as ligands .

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide involves its ability to participate in redox reactions due to the presence of the N-oxide functionality. This allows it to act as an oxidizing or reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification and Key Differences

Pyridine N-oxide derivatives vary in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyridine N-Oxides

Key Comparative Findings

Electronic and Steric Effects

- Ethoxycarbonyl vs. Methoxy : The ethoxycarbonyl group (-COOEt) in 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is electron-withdrawing, reducing electron density at the 3-position. In contrast, methoxy (-OCH₃) in 12d and 12e is electron-donating, enhancing aromatic reactivity .

- Nitro Group: The nitro (-NO₂) substituent in 4-Nitro-2-picoline N-oxide strongly withdraws electrons, making the compound more reactive toward nucleophilic substitution compared to ethoxycarbonyl derivatives .

Spectral Signatures

- ¹H NMR Shifts : The ethoxycarbonyl group in 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide causes downfield shifts (δ 8.82–7.37) due to deshielding, whereas methoxy derivatives (e.g., 12d, 12e) show upfield shifts for OCH₃ protons (δ ~3.8–4.0) .

- IR Spectroscopy : Carboxylic acid derivatives (e.g., 6-methylpyridine-2-carboxylic acid 1-oxide) exhibit strong C=O stretches at ~1675 cm⁻¹, contrasting with ester carbonyls (~1720 cm⁻¹) in ethoxycarbonyl analogs .

Biological Activity

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide, a pyridine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyridine ring with an ethoxycarbonyl group and a methyl group at the 2-position, along with an N-oxide functional group.

- CAS Number : 31181-61-0

- Molecular Formula : C9H11NO3

The biological activity of 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide is primarily associated with its interaction with various enzymes and cellular pathways.

- Target Enzymes : It is suggested that this compound may interact with enzymes involved in the NAD+ salvage pathway, particularly nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The interaction with NAMPT (Nicotinamide phosphoribosyltransferase) could modulate cellular metabolism and influence processes such as aging and energy production.

- Cellular Effects : The compound may influence cell signaling pathways, gene expression, and cellular metabolism through its biochemical interactions. Research indicates that compounds containing N-oxide functionalities often exhibit varied cytotoxic effects depending on their structure and the cellular context .

Antitumor Activity

Research has indicated that 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide exhibits potential antitumor properties. In vitro studies have shown that it can selectively induce cytotoxicity in cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity suggests its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary findings indicate that it may exert inhibitory effects on various bacterial strains, although the precise mechanisms remain to be fully elucidated. The presence of the N-oxide group could enhance its antimicrobial efficacy by facilitating interactions with microbial targets .

Table of Biological Activities

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various N-oxides, 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What is the optimized synthetic route for 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide, and how are impurities removed during purification?

The compound is synthesized via oxidation of ethyl nicotinate derivatives using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. After reaction completion, the mixture is neutralized with 2 N NaOH (pH 8–9) and extracted with DCM. Purification involves flash column chromatography on silica gel with a 2% methanol/DCM eluent, yielding a white solid with >98% purity. Key steps include strict temperature control during oxidation and pH adjustment to minimize side products. NMR analysis (e.g., δ 8.82–8.75 ppm for pyridine protons) confirms structural integrity .

Q. Which spectroscopic methods are critical for characterizing 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide, and what diagnostic peaks are observed?

- ¹H/¹³C NMR : The ethoxy group appears as a quartet at δ 4.43 ppm (J = 7.1 Hz) and a triplet at δ 1.41 ppm for the methyl group. Pyridine ring protons show distinct splitting patterns (e.g., δ 8.34 ppm, ddd).

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the carbonyl group.

- UV-Vis : Pyridine N-oxide typically exhibits a λmax near 270–290 nm. Cross-validation with computational studies (e.g., DFT) enhances spectral assignments .

Advanced Questions

Q. How do steric and electronic effects of the ethoxycarbonyl group influence regioselectivity in alkylation or nucleophilic substitution reactions?

The ethoxycarbonyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the para position of the pyridine ring. For example, alkylation using BuLi preferentially occurs at the 2-methyl group due to increased acidity of the α-hydrogen compared to unsubstituted pyridine N-oxide derivatives. Computational NBO (Natural Bond Orbital) analysis can quantify charge distribution, revealing enhanced electrophilicity at specific sites .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to optimize geometry and calculate NMR chemical shifts. Discrepancies in proton chemical shifts (e.g., upfield/downfield deviations >0.3 ppm) may arise from solvent effects (DMSO vs. gas phase) or inadequate basis sets. Including implicit solvation models (e.g., PCM) and scaling factors for vibrational frequencies improves correlation with experimental FT-IR/Raman data .

Q. How can reaction conditions be adjusted to mitigate side-product formation during cyanide substitution on the pyridine N-oxide scaffold?

Cyanide substitution (e.g., using trimethylsilyl cyanide) requires careful control of Lewis acid/base systems. Triethylamine (TEA) in acetonitrile under reflux minimizes competing hydrolysis. Monitoring reaction progress via TLC or in situ IR ensures timely termination before over-alkylation. Excess cyanide (>4 equiv) and inert atmosphere (N2) further suppress byproducts like dimeric species .

Data Contradiction Analysis

Q. Why do alkylation studies on 2-methylpyridine 1-oxide derivatives yield conflicting product distributions under similar conditions?

Substituent positioning (e.g., 2-methyl vs. 4-methyl groups) drastically alters reactivity. For 2-methyl derivatives, BuLi preferentially deprotonates the methyl group due to steric hindrance at the ring C-H positions, leading to cyclohexanol adducts. In contrast, 4-methyl derivatives favor ring alkylation. Kinetic vs. thermodynamic control (e.g., reaction temperature, solvent polarity) further modulates product ratios .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for oxidation steps to avoid hydrolysis of the ethoxycarbonyl group.

- Purification : Use gradient elution in column chromatography (2% → 5% MeOH/DCM) to separate polar byproducts.

- Computational Modeling : Validate DFT results with experimental NMR/IR data; adjust basis sets for heavy atoms (e.g., 6-311++G(d,p) for oxygen/nitrogen).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.